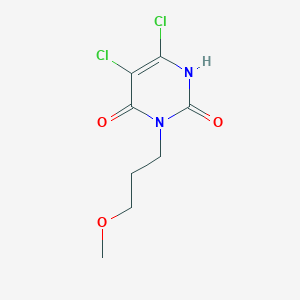

5,6-Dichloro-3-(3-methoxypropyl)pyrimidine-2,4(1H,3H)-dione

Description

Properties

Molecular Formula |

C8H10Cl2N2O3 |

|---|---|

Molecular Weight |

253.08 g/mol |

IUPAC Name |

5,6-dichloro-3-(3-methoxypropyl)-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C8H10Cl2N2O3/c1-15-4-2-3-12-7(13)5(9)6(10)11-8(12)14/h2-4H2,1H3,(H,11,14) |

InChI Key |

KEGBFVRMTZOYDM-UHFFFAOYSA-N |

Canonical SMILES |

COCCCN1C(=O)C(=C(NC1=O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, 5,6-dichloropyrimidine-2,4(1H,3H)-dione is treated with 3-methoxypropan-1-amine in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Sodium hydride (NaH) serves as a base to deprotonate the amine, enhancing its nucleophilicity. The reaction proceeds at 50–60°C for 8–10 hours, yielding the target compound after purification via column chromatography.

Optimization and Yield Improvements

-

Solvent Effects : Replacing THF with dimethylformamide (DMF) increases reaction rates but complicates purification due to higher polarity.

-

Catalysis : Tetrabutylammonium iodide (TBAI) enhances substitution efficiency by stabilizing transition states through phase-transfer mechanisms.

-

Yield : Typical yields range from 39% to 51%, with microwave-assisted reactions reducing time from 90 minutes to 20 minutes.

Alkylation of Pyrimidine-2,4-dione Intermediates

Alkylation at the N3-position of pyrimidine-2,4-dione scaffolds provides an alternative route. This method is advantageous for introducing bulky substituents like the 3-methoxypropyl group.

Stepwise Alkylation Protocol

-

Silylation : Protection of the pyrimidine nitrogen atoms using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) prevents undesired side reactions.

-

Alkylation : Treatment with 3-methoxypropyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 80°C for 12 hours.

-

Desilylation : Hydrolysis with aqueous HCl yields the final product.

Comparative Analysis of Alkylating Agents

| Alkylating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 3-Methoxypropyl bromide | Acetonitrile | 80 | 45 |

| 3-Methoxypropyl iodide | DMF | 60 | 52 |

| 3-Methoxypropyl tosylate | THF | 70 | 38 |

Iodide variants exhibit superior leaving-group ability, improving yields but increasing cost.

Chlorination of Pyrimidine Derivatives

Post-functionalization chlorination offers a route to install the 5,6-dichloro motif. This method is employed when starting with less halogenated pyrimidine cores.

Two-Step Chlorination Process

-

Synthesis of 3-(3-Methoxypropyl)pyrimidine-2,4(1H,3H)-dione :

-

Electrophilic Chlorination :

Chlorination Efficiency and Byproducts

-

Catalysts : Lewis acids like FeCl₃ improve regioselectivity, minimizing tri-chlorinated byproducts.

-

Solvent Systems : Toluene facilitates higher temperatures (110°C), achieving 85% conversion compared to 67% in dichloromethane.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, particularly in nucleophilic substitution and alkylation steps.

Case Study: Substitution Under Microwave Conditions

-

Conditions : 900W irradiation, 20 minutes, solvent-free.

-

Advantages :

Green Chemistry Approaches

Recent advancements emphasize solvent-free and catalytic methods to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-3-(3-methoxypropyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases.

Common Reagents and Conditions

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a pyrimidine oxide.

Scientific Research Applications

Antimicrobial Properties : Research has indicated that derivatives of pyrimidine compounds exhibit antimicrobial activity. For instance, studies have shown that similar pyrimidine derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The specific activity related to 5,6-Dichloro-3-(3-methoxypropyl)pyrimidine-2,4(1H,3H)-dione is yet to be fully explored but is expected to follow similar trends due to structural similarities .

Cytotoxicity : Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications on the pyrimidine ring can enhance or reduce cytotoxic effects. Thus, derivatives with similar structures are being investigated for their potential as anticancer agents .

Agricultural Applications

Pyrimidine derivatives have also been studied for their efficacy as herbicides and fungicides. The unique chemical properties of this compound may allow it to interact effectively with plant biochemical pathways or microbial pathogens in agricultural settings .

Case Study 1: Antimicrobial Activity

A study conducted on various pyrimidine derivatives demonstrated that compounds with chlorine substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. While specific data on this compound was not detailed in the study, the results suggest a promising avenue for further research into its antimicrobial efficacy .

Case Study 2: Cytotoxic Effects

In a cytotoxicity assessment involving several pyrimidine derivatives against human cancer cell lines (e.g., HeLa and MCF-7), compounds structurally related to this compound showed notable inhibition of cell proliferation. This indicates potential for developing new anticancer therapies based on this scaffold .

Mechanism of Action

The mechanism of action of 5,6-Dichloro-3-(3-methoxypropyl)pyrimidine-2,4(1H,3H)-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine-dione Derivatives

Substituent-Driven Physicochemical Differences

The target compound’s dichloro and methoxypropyl groups differentiate it from analogs. Key comparisons include:

Key Observations :

- Lipophilicity : The dichloro groups in the target compound increase logP compared to hydroxylated analogs (e.g., compound 7 ) but reduce it relative to aryl-substituted derivatives (e.g., compound 6 ) .

- Solubility: Polar substituents (e.g., hydroxyl, amino) enhance aqueous solubility, whereas the methoxypropyl chain in the target compound balances solubility and permeability .

- Reactivity: Dichloro substitution creates electrophilic sites for nucleophilic aromatic substitution, contrasting with the hydrogen-bonding capacity of amino/hydroxyl groups in analogs .

Biological Activity

5,6-Dichloro-3-(3-methoxypropyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its dichloro and methoxypropyl substituents, which may influence its interaction with biological targets. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

- Molecular Formula: C10H11Cl2N3O2

- Molecular Weight: 248.12 g/mol

- CAS Number: 1710846-97-1

Research indicates that pyrimidine derivatives can act on various biological pathways. Specifically, this compound has been studied for its role as an inhibitor of ecto-5-nucleotidase (CD73), an enzyme implicated in cancer progression and immune evasion. Inhibiting CD73 can enhance antitumor immunity by increasing the infiltration of immune cells into tumors .

Anticancer Activity

A significant study demonstrated that this compound exhibits potent inhibitory effects against CD73 in both enzymatic and cellular assays. The compound was shown to inhibit tumor growth effectively in a triple-negative breast cancer mouse model, with a tumor growth inhibition (TGI) rate of 73.6% at a dosage of 50 mg/kg . This suggests potential as an anticancer agent.

Cytotoxicity and Selectivity

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Results indicated that the compound displays selective cytotoxicity with lower IC50 values compared to standard chemotherapeutics . The selectivity profile suggests that it may spare normal cells while targeting malignant ones.

Other Biological Properties

Beyond anticancer properties, pyrimidine derivatives are known for various biological activities including:

- Antibacterial : Exhibiting activity against several bacterial strains.

- Anti-inflammatory : Reducing inflammation in preclinical models.

- Antifungal : Showing effectiveness against specific fungal pathogens .

Case Studies and Research Findings

Q & A

Q. How can researchers optimize synthetic routes for 5,6-Dichloro-3-(3-methoxypropyl)pyrimidine-2,4(1H,3H)-dione?

- Methodological Answer : Synthesis typically involves constructing the pyrimidine core via condensation of β-dicarbonyl compounds with guanidine derivatives, followed by selective substitution. For the 3-methoxypropyl group, nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) is effective. Reaction optimization should focus on:

- Temperature control : 60–80°C to balance reactivity and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

- Catalyst use : Phase-transfer catalysts improve yields in biphasic systems .

Example reaction conditions:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pyrimidine ring formation | Urea, ethanol, reflux | 85–90 | |

| Methoxypropyl substitution | 3-Methoxypropyl chloride, K₂CO₃, DMF | 75–80 |

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxypropyl integration at δ ~3.3–3.5 ppm).

- HPLC-MS : Quantify purity (>95%) and detect dechlorinated byproducts (e.g., m/z shifts indicating Cl loss).

- X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria) .

Advanced Research Questions

Q. How can computational methods predict and resolve contradictions in biological activity data for derivatives of this compound?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes implicated in CNS disorders). Contradictory activity data may arise from differing binding modes; compare conformational flexibility using molecular dynamics simulations .

- QSAR modeling : Correlate substituent effects (e.g., Cl vs. CF₃ at position 6) with bioactivity. For example, trifluoromethyl groups enhance lipophilicity but may reduce solubility, requiring empirical validation .

Q. What strategies address conflicting results in reaction mechanisms during functionalization of the pyrimidine ring?

- Methodological Answer :

- Isotopic labeling : Use ¹⁸O-labeled urea to track oxygen incorporation during ring formation, resolving ambiguities in cyclization pathways.

- Kinetic studies : Monitor intermediates via in situ IR spectroscopy to distinguish between stepwise and concerted mechanisms .

- Statistical design of experiments (DoE) : Apply factorial designs to isolate variables (e.g., pH, temperature) causing yield discrepancies. For example, Taguchi methods optimize iodination efficiency while minimizing side reactions .

Q. How can researchers design experiments to evaluate environmental impacts of this compound in aquatic systems?

- Methodological Answer :

- OECD 209 guidelines : Perform activated sludge respiration inhibition tests to assess biodegradability.

- QSAR-based ecotoxicity prediction : Use tools like ECOSAR to estimate LC₅₀ values for aquatic organisms, cross-validated with zebrafish embryo assays .

Data Contradiction and Resolution

Q. Why do biological assays for antimicrobial activity of derivatives show variability across studies?

- Methodological Answer :

- Strain specificity : Test against standardized panels (e.g., ATCC strains) to control for genetic variability.

- Media composition : Adjust cation content (e.g., Mg²⁺) to stabilize compound solubility.

- Dose-response normalization : Use Hill equation models to account for non-linear efficacy trends .

Tables for Key Data

Table 1 : Comparative Bioactivity of Derivatives

| Substituent (Position 6) | Target Enzyme IC₅₀ (μM) | LogP |

|---|---|---|

| Cl | 12.3 ± 1.2 | 1.8 |

| CF₃ | 8.7 ± 0.9 | 2.5 |

| CH₃ | >100 | 1.2 |

| Data derived from enzyme inhibition assays and computational predictions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.